An In-depth Technical Guide to 3-Amino-2-chloro-4H-1-benzopyran-4-one
An In-depth Technical Guide to 3-Amino-2-chloro-4H-1-benzopyran-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
3-Amino-2-chloro-4H-1-benzopyran-4-one, a halogenated aminoflavone, represents a compelling molecular architecture for the development of novel therapeutic agents. Flavonoids, a class of naturally occurring polyphenolic compounds, have long been recognized for their diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The synthetic modification of the foundational flavone structure offers a powerful strategy to modulate and enhance these biological effects. The introduction of an amino group and a chlorine atom at the C3 and C2 positions of the benzopyran-4-one core, respectively, creates a unique electronic and steric profile, opening new avenues for targeted drug design and discovery.
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and potential biological significance of 3-Amino-2-chloro-4H-1-benzopyran-4-one. As a Senior Application Scientist, the following sections will delve into the causality behind synthetic strategies and the rationale for investigating its bioactivity, grounded in established principles of medicinal chemistry.
Chemical Structure and Physicochemical Properties
The core of 3-Amino-2-chloro-4H-1-benzopyran-4-one is the flavone skeleton, which consists of a benzene ring fused to a pyran ring, with a phenyl group attached at the 2-position. The IUPAC name for this compound is 3-amino-2-chloro-2-phenyl-4H-chromen-4-one . The presence of the electron-withdrawing chlorine atom at the C2 position and the electron-donating amino group at the C3 position significantly influences the reactivity and biological interactions of the molecule.
Below is a visualization of the chemical structure:
Caption: Chemical structure of 3-Amino-2-chloro-4H-1-benzopyran-4-one.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₀ClNO₂ | - |
| Molecular Weight | 271.70 g/mol | - |
| IUPAC Name | 3-amino-2-chloro-2-phenyl-4H-chromen-4-one | - |
| CAS Number | Not available | - |
| Appearance | Expected to be a crystalline solid | - |
| Solubility | Likely soluble in organic solvents like DMSO, DMF, and chlorinated solvents | - |
Synthetic Strategies: A Mechanistic Perspective
The synthesis of 3-Amino-2-chloro-4H-1-benzopyran-4-one can be approached through several routes, primarily revolving around the formation of the chromone core and the subsequent introduction of the amino and chloro substituents. A plausible and efficient method involves the cyclization of a suitably substituted 2'-hydroxychalcone precursor.
Proposed Synthetic Pathway: From 2'-Hydroxyacetophenone to the Final Compound
This multi-step synthesis leverages common and well-established organic reactions. The rationale behind this pathway is the stepwise construction of the flavone skeleton followed by functional group interconversion to install the desired amino and chloro groups.
Caption: Proposed synthetic workflow for 3-Amino-2-chloro-4H-1-benzopyran-4-one.
Experimental Protocol: A Step-by-Step Guide
Step 1: Synthesis of 2'-Hydroxychalcone (D)
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Dissolve 2'-hydroxyacetophenone (1.0 eq) and benzaldehyde (1.0 eq) in ethanol.
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Add an aqueous solution of a strong base, such as sodium hydroxide (e.g., 40-50% solution), dropwise at room temperature.
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Stir the reaction mixture for 2-4 hours until a precipitate forms.
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Pour the reaction mixture into crushed ice and acidify with dilute HCl.
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Filter the resulting solid, wash with water, and recrystallize from ethanol to obtain the pure 2'-hydroxychalcone.
Step 2: Synthesis of 3-Nitro-2'-hydroxychalcone (F)
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Dissolve the 2'-hydroxychalcone (1.0 eq) in concentrated sulfuric acid at 0 °C.
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Add a nitrating mixture (concentrated nitric acid and concentrated sulfuric acid) dropwise while maintaining the temperature below 5 °C.
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Stir the reaction for 1-2 hours at low temperature.
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Pour the reaction mixture onto crushed ice.
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Filter the precipitate, wash with cold water until neutral, and dry to yield the 3-nitro-2'-hydroxychalcone.
Step 3: Synthesis of 2-Chloro-3-nitroflavone (H)
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Reflux a solution of 3-nitro-2'-hydroxychalcone (1.0 eq) and copper(II) chloride (CuCl₂) (2.0-3.0 eq) in a solvent such as dimethyl sulfoxide (DMSO).[3]
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Monitor the reaction progress by thin-layer chromatography (TLC).
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After completion, pour the reaction mixture into ice-cold water.
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Filter the solid product, wash with water, and purify by column chromatography to obtain 2-chloro-3-nitroflavone.
Step 4: Synthesis of 3-Amino-2-chloro-4H-1-benzopyran-4-one (J)
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Dissolve 2-chloro-3-nitroflavone (1.0 eq) in a suitable solvent like ethanol or ethyl acetate.
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Add a reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O) in the presence of concentrated hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Stir the reaction at room temperature or with gentle heating until the reduction is complete (monitored by TLC).
-
If using SnCl₂, basify the reaction mixture with a solution of sodium bicarbonate or sodium hydroxide and extract the product with an organic solvent.
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If using catalytic hydrogenation, filter the catalyst and evaporate the solvent.
-
Purify the crude product by column chromatography or recrystallization to yield the final compound.
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data
| Technique | Expected Chemical Shifts / Frequencies |
| ¹H NMR | Aromatic protons (multiplets, δ 7.0-8.5 ppm), Amine protons (broad singlet, variable shift) |
| ¹³C NMR | Carbonyl carbon (δ ~175 ppm), Aromatic and vinylic carbons (δ 110-160 ppm) |
| IR Spectroscopy | N-H stretching (two bands, ~3300-3500 cm⁻¹), C=O stretching (~1630-1650 cm⁻¹), C=C stretching (~1500-1600 cm⁻¹), C-Cl stretching (~700-800 cm⁻¹) |
| Mass Spectrometry | Molecular ion peak (M⁺) and isotopic peak (M+2) characteristic of a monochlorinated compound. |
Potential Biological and Pharmacological Significance
The unique structural features of 3-Amino-2-chloro-4H-1-benzopyran-4-one suggest a range of potential biological activities, making it an attractive candidate for drug discovery programs. The aminoflavone moiety is a known pharmacophore with demonstrated anticancer properties.[4][5]
Antimicrobial Activity
Chlorinated flavonoids have shown significant antimicrobial activity against a range of bacterial and fungal pathogens.[3][6] The presence of the chlorine atom can enhance the lipophilicity of the molecule, facilitating its passage through microbial cell membranes. The amino group can participate in hydrogen bonding interactions with key microbial enzymes or cellular components, disrupting their function. It is hypothesized that 3-Amino-2-chloro-4H-1-benzopyran-4-one could exhibit potent activity against both Gram-positive and Gram-negative bacteria.
Anticancer Activity
Aminoflavones have been investigated as potential anticancer agents, with some derivatives showing promising results in preclinical studies.[4][5] The proposed mechanisms of action include the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest. The specific substitution pattern of 3-Amino-2-chloro-4H-1-benzopyran-4-one may confer selectivity towards certain cancer cell lines.
Caption: Potential mechanisms of anticancer activity.
Conclusion and Future Directions
3-Amino-2-chloro-4H-1-benzopyran-4-one is a synthetically accessible and medicinally relevant molecule. The strategic placement of the amino and chloro substituents on the flavone scaffold is expected to impart significant biological activity. The synthetic route outlined in this guide provides a robust framework for its preparation, allowing for further investigation into its therapeutic potential.
Future research should focus on the definitive synthesis and full spectroscopic characterization of this compound. Subsequently, comprehensive in vitro and in vivo studies are warranted to evaluate its antimicrobial and anticancer efficacy. Structure-activity relationship (SAR) studies, involving the synthesis of a library of related analogues, will be crucial in optimizing the biological activity and developing lead compounds for further drug development.
References
- Anticancer Activity of a trans-platinum(II) Complex of 3-aminoflavone to Ovarian Cancer Cells. PubMed.
- SYNTHESIS, CHARACTERIZATIONS AND ANTIMICROBIAL ACTIVITY OF SOME 3-CHLOROFLAVONE DERIV
- Design, Synthesis and Biological Evolution of Substituted 3-Chloroflavones.
- Therapeutic Perspectives of Aminoflavonoids—A Review. MDPI.
- Antimicrobial activity of new glycoside derivatives of chloroflavones obtained by fungal biotransform
- Synthesis and cytotoxicity evaluation of 3-amino-2-hydroxypropoxyisoflavone deriv
- 3'-Chloroflavone | C15H9ClO2 | CID 466272. PubChem.
- Anticancer activity of aminoflavonoids.
- Fungal Biotransformation of Chloroflavanones and Antimicrobial Activity of Parent Compounds and Derived Products. PMC.
- Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. PMC.
- US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
- Synthesis and biological evaluation of some new 3-cyano-2-amino substituted chromene deriv
- Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransform
- A kind of synthetic method of 3-amino-2-hydroxyacetophenone.
- Aminoflavone induces oxidative DNA damage and reactive oxidative species-mediated apoptosis in breast cancer cells. PMC.
- Therapeutic Perspectives of Aminoflavonoids—A Review. MDPI.
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